molecular formula C19H20FN5O5S B2659401 N-(4-acetamido-2-((2-morpholino-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide CAS No. 872608-76-9

N-(4-acetamido-2-((2-morpholino-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

Cat. No.: B2659401
CAS No.: 872608-76-9
M. Wt: 449.46
InChI Key: CCXKNYSCLKBERS-UHFFFAOYSA-N
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Description

N-(4-acetamido-2-((2-morpholino-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C19H20FN5O5S and its molecular weight is 449.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research into the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown promising results in producing compounds with significant anti-inflammatory and analgesic activities. These compounds have been identified as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showcasing high inhibitory activity and potential therapeutic benefits in inflammation and pain management (Abu‐Hashem et al., 2020).

Novel Crystalline Forms

The study of novel crystalline forms of related compounds, acting as NK1/NK2 antagonists, has shown potential in treating a diverse range of disorders, including asthma, gastrointestinal diseases, pain, and depression. This highlights the importance of crystalline structure in the development of therapeutic agents (Norman, 2008).

Antimicrobial Agents

Oxazolidinones, including novel analogs, have demonstrated broad-spectrum antimicrobial activity, offering a unique mechanism of bacterial protein synthesis inhibition. This class of compounds, through their innovative mechanism of action, provides a vital resource in combating various bacterial clinical isolates, including strains resistant to common antitubercular agents (Zurenko et al., 1996).

Src Kinase Inhibition and Anticancer Activities

Compounds derived from modifications and evaluations of thiazolyl N-benzyl-substituted acetamide derivatives have shown significant Src kinase inhibitory and anticancer activities. These findings suggest a promising avenue for cancer treatment through the inhibition of specific cellular processes (Fallah-Tafti et al., 2011).

Antifungal Agents

The discovery and development of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents highlight the potential for new treatments against Candida and Aspergillus species. These compounds offer an innovative approach to addressing fungal infections, emphasizing the need for novel antifungal therapies (Bardiot et al., 2015).

Properties

IUPAC Name

N-[4-acetamido-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O5S/c1-11(26)21-16-15(22-17(28)12-2-4-13(20)5-3-12)18(29)24-19(23-16)31-10-14(27)25-6-8-30-9-7-25/h2-5H,6-10H2,1H3,(H,22,28)(H2,21,23,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXKNYSCLKBERS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=O)NC(=N1)SCC(=O)N2CCOCC2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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